molecular formula C13H14N2O2 B8691113 2,4-Dimethoxy-5-o-tolyl-pyrimidine

2,4-Dimethoxy-5-o-tolyl-pyrimidine

Cat. No. B8691113
M. Wt: 230.26 g/mol
InChI Key: BATAKBLMEZJDFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethoxy-5-o-tolyl-pyrimidine is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dimethoxy-5-o-tolyl-pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethoxy-5-o-tolyl-pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,4-Dimethoxy-5-o-tolyl-pyrimidine

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2,4-dimethoxy-5-(2-methylphenyl)pyrimidine

InChI

InChI=1S/C13H14N2O2/c1-9-6-4-5-7-10(9)11-8-14-13(17-3)15-12(11)16-2/h4-8H,1-3H3

InChI Key

BATAKBLMEZJDFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CN=C(N=C2OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Iodo-2,4-dimethoxy-pyrimidine (1 g, 3.75 mmol) was dissolved in degassed n-PrOH (25 mL) and then 2-methylphenyl boronic acid (766 mg, 3.8 mmol), Na2CO3 (865 mg, 8.16 mmol), PPh3 (215 mg, 0.8 mmol) and Pd(OAc)2 (50 mg, 5.67 mmol) were added. The suspension was stirred at reflux for 3 hours. The solvent was evaporated and the crude was partitioned between water and DCM. The organic phase was dried (Na2SO4) and evaporated. The crude was purified by flash chromatography with ethyl acetate-petroleum ether (1-9) to give 400 mg of the title compound (46% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
766 mg
Type
reactant
Reaction Step Two
Quantity
865 mg
Type
reactant
Reaction Step Two
Name
Quantity
215 mg
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Two
Yield
46%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.